Phgdh-IN-3: A Technical Guide to its Mechanism of Action
Phgdh-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for Phgdh-IN-3, a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). It details the inhibitor's effects on enzymatic activity, cellular metabolism, and associated signaling pathways, and includes relevant experimental protocols for its characterization.
Introduction: PHGDH in Cancer Metabolism
3-Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2] It diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine by converting it to 3-phosphohydroxypyruvate (3-PHP) in an NAD⁺-dependent reaction.[3][4] Serine is a non-essential amino acid, but its synthesis is vital for rapidly proliferating cells, including cancer cells. It serves as a precursor for the synthesis of other amino acids (glycine and cysteine), lipids, and nucleotides, and is a primary source of one-carbon units for various anabolic processes.[2]
Numerous studies have identified the overexpression of PHGDH in a variety of cancers, such as breast cancer, melanoma, and lung cancer, where it is often associated with poor patient prognosis.[3][5][6] Cancer cells with high levels of PHGDH expression become dependent on the serine synthesis pathway for survival and proliferation.[2][5] This dependency makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents. Phgdh-IN-3 is one such inhibitor designed to target this metabolic vulnerability.
Phgdh-IN-3: An Orally Active PHGDH Inhibitor
Phgdh-IN-3 is an orally active small molecule inhibitor of the PHGDH enzyme.[7] By directly inhibiting PHGDH activity, it effectively blocks the de novo synthesis of serine from glucose, thereby depriving cancer cells of a crucial metabolite required for growth.[7] Its efficacy has been demonstrated in cell lines that exhibit PHGDH gene amplification or overexpression.[7]
Quantitative Data Summary
The inhibitory potency and pharmacokinetic properties of Phgdh-IN-3 have been characterized through various assays. The key quantitative data are summarized below.
| Parameter | Value | Assay Type | Target | Source |
| IC₅₀ | 2.8 µM | Enzymatic Inhibition | PHGDH | |
| K_d | 2.33 µM | Binding Affinity | PHGDH | [7] |
| In Vivo Efficacy | Tumor growth delay | Xenograft Model (PC9) | N/A | [7] |
| Dosage (In Vivo) | 12.5, 25, 50 mg/kg (i.p.) | Xenograft Model (PC9) | N/A | [7] |
Core Mechanism of Action
The primary mechanism of action of Phgdh-IN-3 is the direct inhibition of the enzymatic function of PHGDH. This initial action triggers a cascade of downstream cellular effects.
Enzymatic Inhibition
Phgdh-IN-3 binds to the PHGDH enzyme, leading to a reduction in its catalytic activity. This prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the committed step in serine biosynthesis.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
